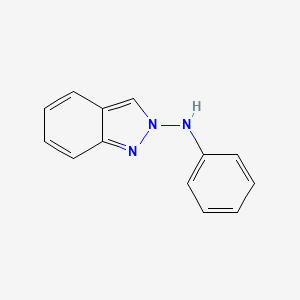

N-Phenyl-2H-indazol-2-amine

Vue d'ensemble

Description

N-Phenyl-2H-indazol-2-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Synthetic Routes and Reaction Conditions:

Transition Metal-Catalyzed Reactions: One common method involves the use of copper acetate as a catalyst.

Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.

Industrial Production Methods:

Catalyst-Free Methods: Industrial production often favors catalyst-free methods to reduce costs and environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products:

Oxidation: Formation of N-phenyl-2H-indazol-2-one.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of halogenated this compound derivatives.

Applications De Recherche Scientifique

While the specific compound "N-Phenyl-2H-indazol-2-amine" is not directly discussed in the provided search results, the broader applications of indazole derivatives, including 2H-indazoles, can be inferred from the data. Indazole derivatives are important heterocycles in drug molecules, with diverse applications arising from their biological activities .

Synthesis and Chemical Properties

2H-indazoles can be synthesized through various methods, including organophosphorus-mediated reductive cyclization . A one-pot, two-step approach can generate 2H-indazol-2-amines via reductive cyclization of substituted hydrazones in the presence of an organophosphorus reagent . Visible-light-driven decarboxylative coupling of 2H-indazoles with α-keto acids has also been reported, utilizing a self-catalyzed energy transfer process .

Biological Activities

2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives demonstrate giardicidal, amebicidal, and trichomonicidal activity . Some indazole derivatives exhibit more potent antiprotozoal activity than metronidazole, a common reference drug . Certain compounds inhibit the in vitro growth of Candida albicans and Candida glabrata .

Pharmaceutical Applications

Indazole derivatives have shown potential as selective antiprotozoal agents . Some 2,3-diphenyl-2H-indazole derivatives inhibit COX-2, suggesting benefits in treating E. histolytica infections . Indazole derivatives have been designed and synthesized for anticandidal evaluation, with 2-phenyl-2H-indazoles showing activity against C. albicans and C. glabrata strains . Certain indazole derivatives are being explored as multi-targeted protein kinase inhibitors for treating non-small cell lung cancer (NSCLC) . Compound 104 displayed inhibitory activity against FGFR1, 2, and 3, as well as other NSCLC-related oncogene kinases .

Research and Development

2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole are considered promising scaffolds for designing new compounds against intestinal and vaginal pathogens like protozoa and yeasts . The mechanisms of action of synthesized indazole derivatives as antiprotozoal and anticandidal agents require further research .

Bioactive compounds

Mécanisme D'action

The mechanism of action of N-Phenyl-2H-indazol-2-amine involves its interaction with specific molecular targets:

Molecular Targets: It can inhibit enzymes such as phosphoinositide 3-kinase δ, affecting cellular signaling pathways.

Pathways Involved: The inhibition of phosphoinositide 3-kinase δ can lead to reduced inflammation and tumor growth, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparaison Avec Des Composés Similaires

1H-Indazole: More thermodynamically stable than 2H-indazole and commonly found in nature.

2H-Indazole Derivatives: Similar in structure but may have different substituents, leading to varied biological activities.

Uniqueness:

- N-Phenyl-2H-indazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indazole derivatives.

By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and industrial applications.

Activité Biologique

N-Phenyl-2H-indazol-2-amine, a compound belonging to the indazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including regioselective amination and coupling reactions. The structural framework of indazoles is pivotal in determining their biological activity, with modifications at different positions influencing their efficacy against various biological targets.

2.1 Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of N-phenyl derivatives of indazole. For instance, compounds derived from this scaffold were tested on RAW264.7 cells to evaluate their effect on nitric oxide (NO) production, a key inflammatory mediator.

Table 1: Inhibition of NO Production in LPS-Induced RAW264.7 Cells

| Compound | Concentration (µg/mL) | NO Production (µg/mL) | Cell Viability (%) |

|---|---|---|---|

| N(1)-H Indazol-3-one | 20 | 5.0 ± 0.5 | 95 ± 3 |

| N(2)-substituted Indazole | 20 | 3.0 ± 0.4 | 90 ± 4 |

| Control (LPS Only) | - | 10.0 ± 0.6 | - |

The data indicate that N(1)-H indazol-3-one significantly inhibited NO production without compromising cell viability, suggesting its potential as an anti-inflammatory agent .

2.2 Anticancer Activity

This compound has shown promising results in anticancer assays against various cancer cell lines. A study evaluating several indazole derivatives reported moderate to high inhibitory activities against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines.

Table 2: IC50 Values of Indazole Derivatives Against Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|

| N-Phenyl Indazole | 0.34 | 0.80 | 0.88 |

| Reference Drug (Doxorubicin) | 0.05 | 0.12 | 0.10 |

The compound exhibited an IC50 value of 0.34 µM against MCF-7 cells, indicating significant antiproliferative activity .

2.3 Antimicrobial Activity

The antimicrobial efficacy of N-phenyl derivatives has been evaluated against various pathogens, including Candida albicans and Escherichia coli. In vitro studies demonstrated that certain derivatives possess superior activity compared to standard treatments like metronidazole.

Table 3: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| N-Phenyl Indazole Derivative A | C. albicans | 5 |

| N-Phenyl Indazole Derivative B | E. coli | 10 |

| Metronidazole (Control) | C. albicans | 64 |

These findings suggest that N-phenyl derivatives could serve as potential candidates for developing new antimicrobial agents .

3. Case Studies and Research Findings

A notable case study involved the evaluation of a series of N-substituted indazole derivatives for their giardicidal and trichomonicidal activities, revealing that some compounds were up to 12 times more effective than metronidazole against Giardia intestinalis . Additionally, the mechanism of action was explored, indicating that these compounds may induce apoptosis in cancer cells through the mitochondrial pathway .

Propriétés

IUPAC Name |

N-phenylindazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-7-12(8-3-1)14-16-10-11-6-4-5-9-13(11)15-16/h1-10,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQMCWNJSPXKIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN2C=C3C=CC=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80521506 | |

| Record name | N-Phenyl-2H-indazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42963-47-3 | |

| Record name | N-Phenyl-2H-indazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.